![molecular formula C19H21NO4 B1208951 Scoulerine CAS No. 605-34-5](/img/structure/B1208951.png)
Scoulerine
Overview
Description
Scoulerine, also known as discretamine and aequaline, is a benzylisoquinoline alkaloid (BIA) that is derived directly from (S)-reticuline through the action of berberine bridge enzyme .
Synthesis Analysis
Three routes for the synthesis of scoulerine are described. Two of these employ the Bischler–Napieralski reaction. In the third, norreticuline is resolved, and the (+)- and (–)-enantiomers are used for synthesis of the optically active forms of scoulerine .Molecular Structure Analysis
Scoulerine is known to bind to tubulin and has anti-mitotic properties demonstrated in various cancer cells . Based on the existing data in the Protein Data Bank (PDB) and using homology modeling, human tubulin structures corresponding to both free tubulin dimers and tubulin in a microtubule were created .Chemical Reactions Analysis
Scoulerine acted to inhibit proliferation through inducing G2 or M-phase cell cycle arrest, which correlates well with the observed breakdown of the microtubule network, increased Chk1 Ser345, Chk2 Thr68 and mitotic H3 Ser10 phosphorylation .Physical And Chemical Properties Analysis
Scoulerine has a chemical formula of C19H21NO4 and a molar mass of 327.380 g·mol−1 .Scientific Research Applications
Anti-Cancer Properties
Scoulerine has demonstrated significant anti-cancer potential. It promotes cell viability reduction and apoptosis in colorectal cancer (CRC) cells by activating reactive oxygen species (ROS)-dependent endoplasmic reticulum stress. This effect is evidenced by the increase in apoptosis markers and oxidative damage indicators in CRC cells treated with scoulerine (Tian et al., 2020). Additionally, scoulerine has shown potent antiproliferative and proapoptotic functions in various cancer cells, including lung, ovarian, and breast carcinoma cell lines. This is attributed to its ability to interfere with microtubule structures, checkpoint kinase signaling, and p53 proteins (Habartová et al., 2018).
Molecular Mode of Action
Scoulerine's molecular mode of action, particularly its interaction with tubulin, has been a subject of computational prediction and experimental validation. It binds to tubulin in both free and polymerized forms, showing a dual mode of action with both microtubule stabilization and tubulin polymerization inhibition (Moshari et al., 2021).
Synthesis and Structural Analysis
Research into the synthesis of scoulerine, including its optical isomers, has provided insights into its chemical structure and potential applications. The synthesis methods described by Battersby et al. (1966) and Kametani & Ihara (1967) contribute to the understanding of its molecular structure and potential derivatization (Battersby et al., 1966); (Kametani & Ihara, 1967).
Interaction with Cellular Proteins
Scoulerine has been identified to inhibit Aurora kinase activity, leading to mitotic and cytokinetic defects in cancer cells. This discovery adds to the potential of scoulerine as a therapeutic agent in targeting human cancers (Li et al., 2021).
Enzymatic Reactions and Biosynthesis
Research on the enzymatic reactions involving scoulerine has provided insights into its biosynthesis. For example, the study by Battersby et al. (1975) on enzyme-mediated reactions involving scoulerine is crucial for understanding its biosynthetic pathway (Battersby et al., 1975).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,9-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-23-17-4-3-11-7-15-13-9-16(21)18(24-2)8-12(13)5-6-20(15)10-14(11)19(17)22/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWVMRVOBAFFMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80895057 | |
Record name | Scoulerine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80895057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Scoulerine | |
CAS RN |
6451-72-5, 605-34-5, 6451-73-6 | |
Record name | 5,8,13,13a-Tetrahydro-3,10-dimethoxy-6H-dibenzo[a,g]quinolizine-2,9-diol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6451-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Scoulerine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605345 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13a-alpha-Berbine-2,9-diol, 3,10-dimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006451736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Scoulerine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80895057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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